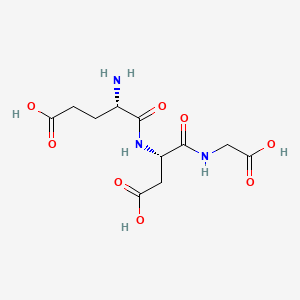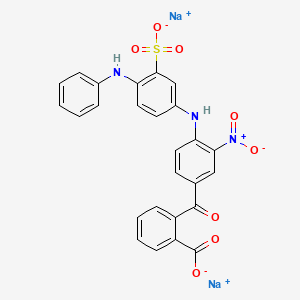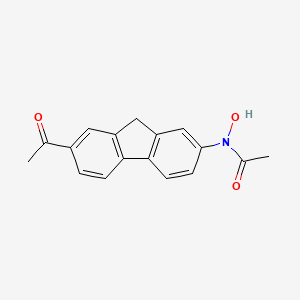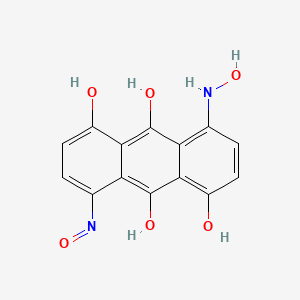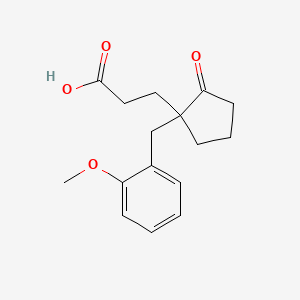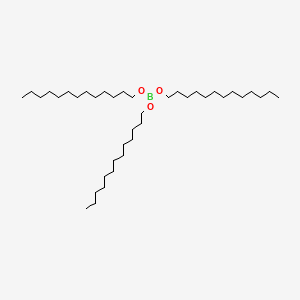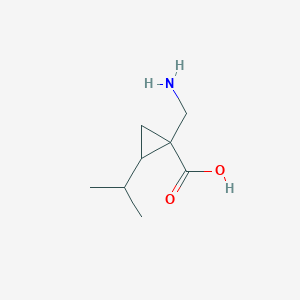![molecular formula C7H8N4 B13791018 5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 69141-85-1](/img/structure/B13791018.png)
5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE is a heterocyclic compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including chemistry and materials science. The compound’s structure consists of a nine-membered ring with four nitrogen atoms, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with a suitable dicarbonyl compound, followed by cyclization in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized.
化学反应分析
Types of Reactions
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, hydroxyl groups; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of 2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,3,5-TRIAZABICYCLO[3.3.0]OCTANE: Another bicyclic compound with similar nitrogen-containing rings.
2,5,7,9-TETRAAZABICYCLO[4.3.0]NONANE: Shares structural similarities but differs in functional groups and reactivity.
Uniqueness
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various applications.
属性
CAS 编号 |
69141-85-1 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC 名称 |
5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-3-8-6(2)11-4-9-10-7(5)11/h3-4H,1-2H3 |
InChI 键 |
LVHOTFUNLPCHEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N2C1=NN=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


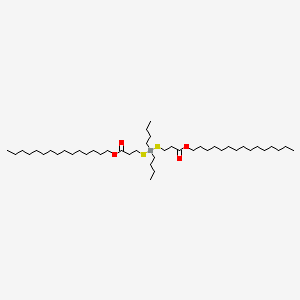
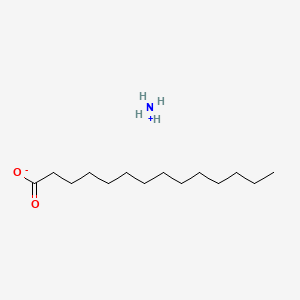
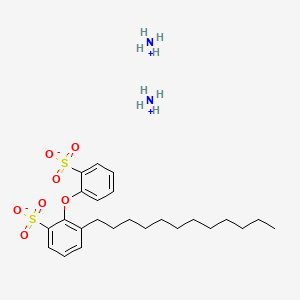
![Ethanol,[1-3H]](/img/structure/B13790943.png)
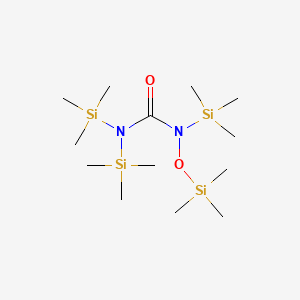
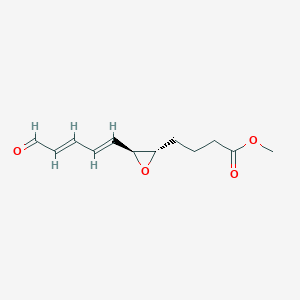
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
